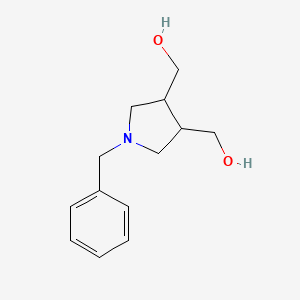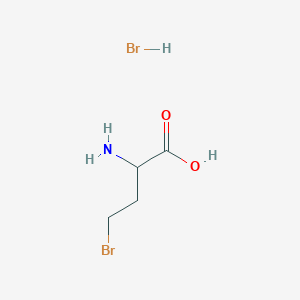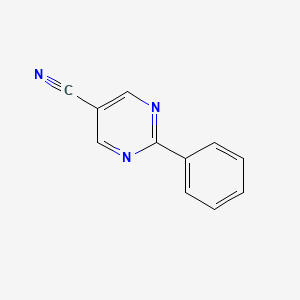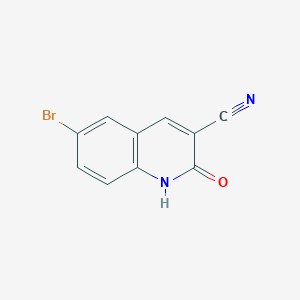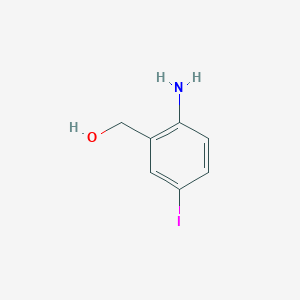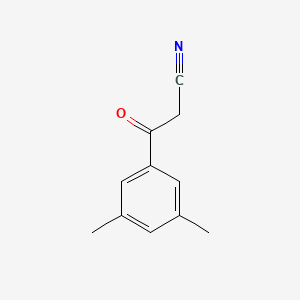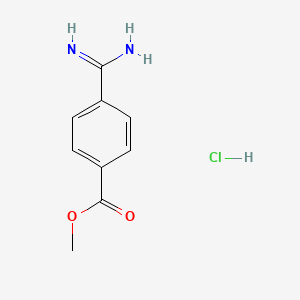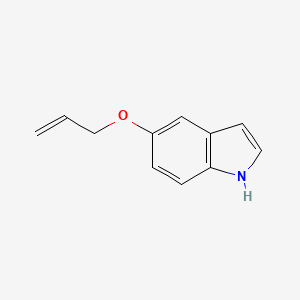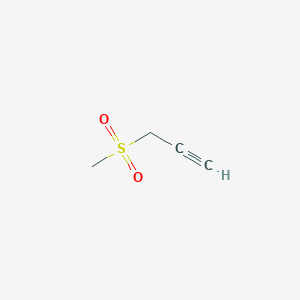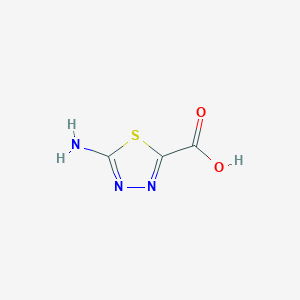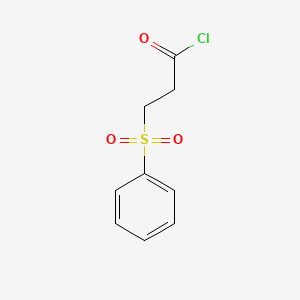
3-(Phenylsulfonyl)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfonyl)propanoyl chloride (3-PSPC) is a chemical reagent that has been used in various scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. It is a versatile reagent that can be used for a variety of purposes, such as the synthesis of organic compounds, the analysis of organic materials, and the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis of Bioactive Compounds
3-(Phenylsulfonyl)propanoyl chloride has been utilized in the synthesis of various bioactive compounds. For example, it's used in the preparation of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, which exhibit potential for antiviral and anticancer properties (López et al., 2017). Similarly, it's involved in the formation of sulfur-incorporated 3-acylcoumarins with photochromic and acetate sensing properties (Rao & Desai, 2014).
Development of Sulfonamide Derivatives
The compound is also significant in the creation of sulfonamide derivatives. For instance, the synthesis of 1-aryl-5-arylazo-3-phenylsulfonylpyrazol-4-ols from 1-chloro-3-phenylsulfonyl-2-propanone demonstrates its utility in developing novel chemical structures (Takahashi et al., 1988).
Pharmaceutical Research
In pharmaceutical research, this compound is involved in synthesizing compounds with antimicrobial properties. A study highlights its use in creating heterocyclic compounds with a sulfonamide moiety, showing potential as antimicrobial agents (Darwish et al., 2014).
Anticancer Evaluations
This chemical is also important in the synthesis of compounds for anticancer evaluations. For example, 2-(Phenylsulfonyl)-2H-1,2,3-triazole has been synthesized and assessed for its anticancer activity, demonstrating moderate activity against various cancer cell lines (Salinas-Torres et al., 2022).
Mechanism of Action
Target of Action
It’s known that compounds with similar structures are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
It’s worth noting that benzylic halides, which have a similar structure, typically react via an sn1 or sn2 pathway, depending on the classification of the alkyl halide portion of the molecule .
Biochemical Pathways
Similar compounds are known to be involved in various organic synthesis reactions .
Result of Action
It’s known that similar compounds are often used in organic synthesis, suggesting that they may play a role in the formation of new compounds .
Properties
IUPAC Name |
3-(benzenesulfonyl)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZGKMLYCRNKCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555595 |
Source


|
| Record name | 3-(Benzenesulfonyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3445-53-2 |
Source


|
| Record name | 3-(Benzenesulfonyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
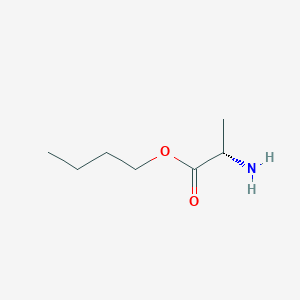
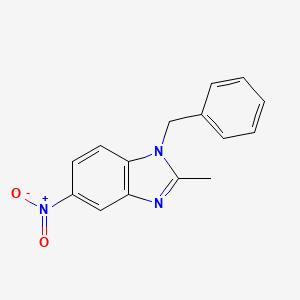
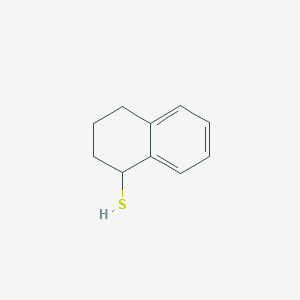
![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)
